6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

Catalog No.
S518252
CAS No.
335371-37-4
M.F
C22H26O4
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)...

CAS Number

335371-37-4

Product Name

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-

IUPAC Name

1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3

InChI Key

BWKBVEVEQOCSCF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one, AM 1714, AM-1714, AM1714

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O

Description

The exact mass of the compound 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is 354.18311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a complex organic compound characterized by its unique dibenzo[b,d]pyran structure. This compound has a molecular formula of C22H26O4C_{22}H_{26}O_{4} and a molecular weight of approximately 354.4 g/mol. The structure features two hydroxyl groups at the 1 and 9 positions, alongside a branched alkyl chain at the 3 position, which significantly influences its chemical properties and biological activities .

The chemical reactivity of 6H-Dibenzo(b,d)pyran-6-one derivatives often involves electrophilic aromatic substitution and nucleophilic addition reactions due to the presence of the hydroxyl groups and the electron-rich nature of the dibenzo[b,d]pyran system. For instance, reactions with various electrophiles can lead to the formation of different derivatives, which may exhibit altered pharmacological properties .

This compound has been studied for its potential biological activities, particularly in relation to its interaction with cannabinoid receptors. Research indicates that it may selectively bind to the CB2 receptor, which is implicated in various physiological processes including immune response modulation and pain relief. The presence of hydroxyl groups enhances its binding affinity and selectivity towards these receptors . Furthermore, some derivatives of this compound have shown promise as anxiolytic agents and hypotensive drugs, suggesting a range of therapeutic applications .

Synthesis of 6H-Dibenzo(b,d)pyran-6-one derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic precursors with cyclopentanone derivatives in the presence of catalysts such as palladium or other transition metals under controlled conditions. For example, using an enamine derived from cyclopentanone can yield various substituted dibenzo[b,d]pyrans . Additionally, methods involving direct alkylation or acylation at specific positions on the dibenzo[b,d]pyran framework have been explored to introduce alkyl chains like the 1,1-dimethylheptyl group.

The applications of 6H-Dibenzo(b,d)pyran-6-one extend into pharmacology and medicinal chemistry. Its derivatives are being investigated for their potential use as therapeutic agents for conditions such as anxiety disorders, hypertension, and possibly as anti-inflammatory drugs due to their interaction with cannabinoid receptors . Moreover, their unique structural properties make them candidates for further exploration in drug design.

Interaction studies have primarily focused on the binding affinity of 6H-Dibenzo(b,d)pyran-6-one derivatives to cannabinoid receptors. These studies utilize techniques such as radiolabeled ligand binding assays to determine how well these compounds interact with CB1 and CB2 receptors. Results indicate a preferential binding to CB2 receptors, which is significant for developing targeted therapies for inflammatory conditions and pain management .

Several compounds share structural similarities with 6H-Dibenzo(b,d)pyran-6-one, including:

Compound NameStructureUnique Features
Dihydroxyhexahydrodibenzo[b,d]pyransSimilar dibenzo structureExhibits hypotensive properties; various stereoisomers possible .
CannabidiolC21H30O2Non-psychoactive compound from cannabis; notable for anti-inflammatory effects .
TetrahydrocannabinolC21H30O2Psychoactive component; interacts primarily with CB1 receptors .

Uniqueness: The specific substitution pattern at the 3 position (with a 1,1-dimethylheptyl group) distinguishes this compound from others in its class. This unique alkyl chain influences both its pharmacokinetics and receptor selectivity, potentially leading to different therapeutic effects compared to structurally similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

354.18310931 g/mol

Monoisotopic Mass

354.18310931 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E3OY6PCU04

Wikipedia

AM-1714

Dates

Modify: 2024-02-18
1: Rahn EJ, Zvonok AM, Thakur GA, Khanolkar AD, Makriyannis A, Hohmann AG. Selective activation of cannabinoid CB2 receptors suppresses neuropathic nociception induced by treatment with the chemotherapeutic agent paclitaxel in rats. J Pharmacol Exp Ther. 2008 Nov;327(2):584-91. doi: 10.1124/jpet.108.141994. Epub 2008 Jul 29. PubMed PMID: 18664590; PubMed Central PMCID: PMC2682949.
2: Khanolkar AD, Lu D, Ibrahim M, Duclos RI Jr, Thakur GA, Malan TP Jr, Porreca F, Veerappan V, Tian X, George C, Parrish DA, Papahatjis DP, Makriyannis A. Cannabilactones: a novel class of CB2 selective agonists with peripheral analgesic activity. J Med Chem. 2007 Dec 27;50(26):6493-500. Epub 2007 Nov 27. PubMed PMID: 18038967.
3: Mukherjee S, Adams M, Whiteaker K, Daza A, Kage K, Cassar S, Meyer M, Yao BB. Species comparison and pharmacological characterization of rat and human CB2 cannabinoid receptors. Eur J Pharmacol. 2004 Nov 28;505(1-3):1-9. PubMed PMID: 15556131.

Explore Compound Types